N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide
Description
N'-[(5-Nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is a hydrazide derivative featuring a thiophene ring linked to a 5-nitro-2-furyl group via a methylene bridge. This structure combines the electron-withdrawing nitro group and aromatic heterocycles, which are associated with diverse biological activities, including antimicrobial, antitumoral, and antiparasitic properties . However, nitrofuran derivatives like this compound are also linked to carcinogenicity in long-term studies .
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-10(8-2-1-5-18-8)12-11-6-7-3-4-9(17-7)13(15)16/h1-6H,(H,12,14)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPCJXSFLISFL-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation of 5-nitro-2-furaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide involves the interaction with bacterial DNA. The nitrofuran moiety is reduced inside the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physical Properties
The following table summarizes key structural and physical properties of N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide and related carbohydrazides:
†Inferred from similar compounds. ‡Carboxylic acid CO stretch.
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 5d) increase melting points (255–257°C) compared to electron-donating groups (hydroxy in 5e: 245–248°C) .
- HPLC Retention Times: Polar substituents (e.g., hydroxyl in 5e) reduce retention time (3.0 min) due to increased solubility .
- IR Spectroscopy: The carbonyl (CO) stretch varies between 1637–1692 cm⁻¹, influenced by substituent electronic effects .
Antimicrobial Activity:
- Nifuroxazide : Exhibits potent activity against Staphylococcus aureus and Mycobacterium tuberculosis at 3.13 µg/mL .
- Target Compound : Likely shares antimicrobial properties due to the 5-nitro-2-furyl moiety, though specific data are lacking.
Carcinogenicity:
- Nitrofuran derivatives, including the target compound, induce tumors in rodents (e.g., bladder, mammary gland) .
- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide: Causes stomach and lung carcinomas in mice .
- Non-nitrofuran analogs (e.g., LASSBio-1657 with hydroxyphenyl) may have reduced carcinogenic risk due to the absence of the nitro group .
Antiparasitic Activity:
- Nifurtimox : A therapeutic for Chagas disease, highlighting the role of the 5-nitro-2-furyl group in antiparasitic action .
Biological Activity
N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is a compound of significant interest due to its various biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a nitrofuran moiety and a thiophene ring. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-nitro-2-furaldehyde and thiophenecarbohydrazide. This process can be catalyzed by various acids or bases, leading to the formation of the desired hydrazone derivative.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that this compound possesses significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promising results against Trypanosoma cruzi , the causative agent of Chagas disease. In a study assessing various derivatives, this compound was found to have an IC50 value of approximately 1.17 ± 0.12 µM against the Y strain of T. cruzi, outperforming traditional treatments such as benznidazole (BZD) and nifurtimox (NFX) in some cases .
Cytotoxicity Studies
Cytotoxicity assays conducted on human fibroblast cells revealed that this compound exhibits a high selectivity index, indicating low toxicity at effective antimicrobial concentrations. The selectivity indices for several derivatives were significantly higher than those for conventional drugs used in treating Chagas disease.
Case Studies
- Study on Antimicrobial Properties : A study published in the Iranian Journal of Pharmaceutical Research highlighted the synthesis and antimicrobial evaluation of several hydrazone derivatives, including this compound. The findings confirmed its potential as a lead compound for developing new antimicrobial agents .
- Evaluation Against Trypanosoma cruzi : Another pivotal study focused on the antiparasitic activity against T. cruzi strains showed that this compound not only inhibited parasite growth but also had favorable pharmacokinetic properties according to Lipinski's rules for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
